molecular formula C6H11ClO B13108646 4-Chloro-4-methyloxane CAS No. 34449-33-7

4-Chloro-4-methyloxane

Cat. No.: B13108646
CAS No.: 34449-33-7
M. Wt: 134.60 g/mol
InChI Key: AJALOBPESIDPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-4-methyltetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C6H11ClO. It belongs to the class of tetrahydropyrans, which are six-membered rings containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4-methyltetrahydro-2H-pyran typically involves the chlorination of 4-methyltetrahydro-2H-pyran. One common method is the reaction of 4-methyltetrahydro-2H-pyran with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H12O+SOCl2C6H11ClO+SO2+HCl\text{C}_6\text{H}_{12}\text{O} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_{11}\text{ClO} + \text{SO}_2 + \text{HCl} C6​H12​O+SOCl2​→C6​H11​ClO+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of 4-Chloro-4-methyltetrahydro-2H-pyran can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process .

Types of Reactions:

    Oxidation: 4-Chloro-4-methyltetrahydro-2H-pyran can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The chlorine atom in 4-Chloro-4-methyltetrahydro-2H-pyran can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products:

Scientific Research Applications

4-Chloro-4-methyltetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-4-methyltetrahydro-2H-pyran involves its interaction with specific molecular targets. The chlorine atom can participate in electrophilic reactions, while the oxygen atom in the tetrahydropyran ring can act as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, influencing their biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-4-methyltetrahydro-2H-pyran is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

CAS No.

34449-33-7

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

4-chloro-4-methyloxane

InChI

InChI=1S/C6H11ClO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3

InChI Key

AJALOBPESIDPGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.